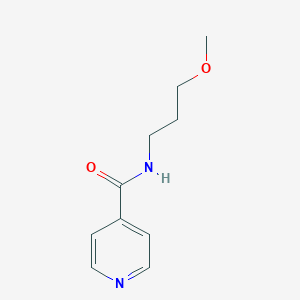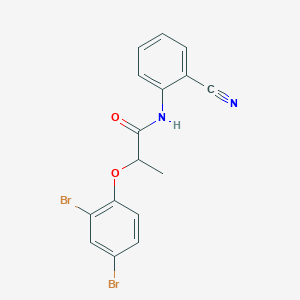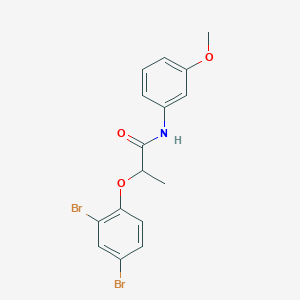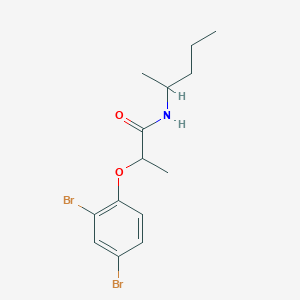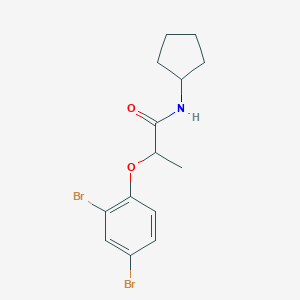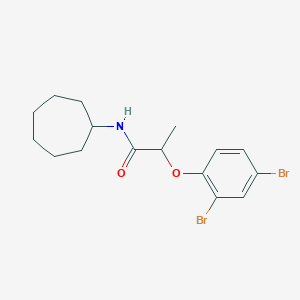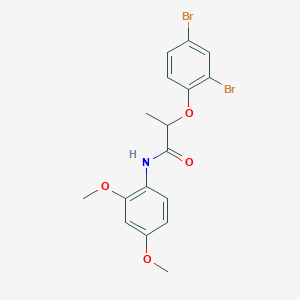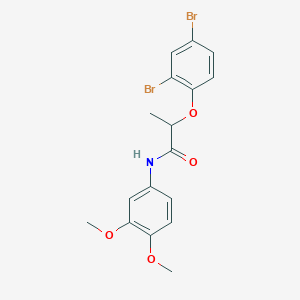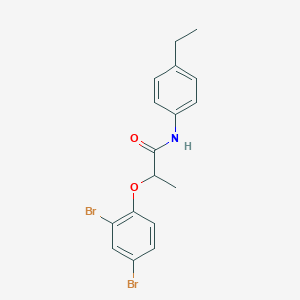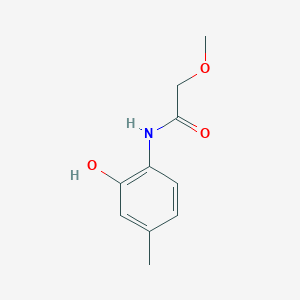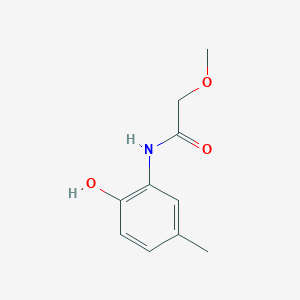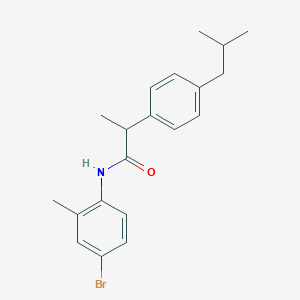
N-(3-bromophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)butanamide, also known as Bromantane, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the Soviet Union in the 1980s and was initially used as an anti-asthenic drug. Over the years, it has gained popularity among athletes and bodybuilders due to its potential performance-enhancing effects. In recent years, it has also been studied for its potential therapeutic uses.
Mecanismo De Acción
The exact mechanism of action of N-(3-bromophenyl)butanamide is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to increase the expression of certain neurotrophic factors, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(3-bromophenyl)butanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain enzymes and proteins in the brain that are involved in neuroprotection and neuroplasticity. It has also been shown to increase the levels of certain antioxidants in the body, which can help to protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-bromophenyl)butanamide in lab experiments is its potential therapeutic uses. It has been shown to have a wide range of effects on the brain and body, making it a promising candidate for the development of new drugs. However, one limitation of using N-(3-bromophenyl)butanamide in lab experiments is its potential for toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to fully understand its potential side effects.
Direcciones Futuras
There are many potential future directions for research on N-(3-bromophenyl)butanamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. It has also been shown to have potential as a treatment for depression and anxiety disorders. Additionally, it may have potential as a performance-enhancing drug for athletes and bodybuilders. Further research is needed to fully understand the potential therapeutic uses of this compound.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)butanamide involves the reaction of 3-bromophenylacetonitrile with cyclohexanone in the presence of sodium ethoxide. The resulting product is then reduced using hydrogen gas and a palladium catalyst to obtain N-(3-bromophenyl)butanamide. This synthesis method has been well-documented in scientific literature and has been used by researchers to produce the compound for various studies.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)butanamide has been studied extensively for its potential therapeutic uses. It has been shown to have neuroprotective, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential to improve cognitive function and memory. Additionally, it has been shown to have potential as a treatment for alcohol addiction and withdrawal.
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)butanamide |
InChI |
InChI=1S/C10H12BrNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4H2,1H3,(H,12,13) |
Clave InChI |
WHHHQYXQPXYIFL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)Br |
SMILES canónico |
CCCC(=O)NC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



